molecular formula C8H12N4O3 B3359519 4-(1-Methyl-5-nitroimidazol-4-yl)morpholine CAS No. 86072-12-0

4-(1-Methyl-5-nitroimidazol-4-yl)morpholine

Cat. No. B3359519
CAS RN: 86072-12-0
M. Wt: 212.21 g/mol
InChI Key: IJXVYCBCXSQSBJ-UHFFFAOYSA-N
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Description

4-(1-Methyl-5-nitroimidazol-4-yl)morpholine, also known as MNIM, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nitroimidazole derivatives and has been extensively studied for its potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-5-nitroimidazol-4-yl)morpholine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. This compound has been shown to selectively target hypoxic cells, which are commonly found in tumors, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and parasites, making it a potential candidate for the treatment of infectious diseases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

4-(1-Methyl-5-nitroimidazol-4-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.

Future Directions

There are several future directions for research on 4-(1-Methyl-5-nitroimidazol-4-yl)morpholine. One direction is to investigate its potential use in the treatment of infectious diseases, including bacterial, fungal, and parasitic infections. Another direction is to explore its potential use in cancer therapy, including its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods.

Scientific Research Applications

4-(1-Methyl-5-nitroimidazol-4-yl)morpholine has been extensively studied for its potential applications in various areas of scientific research. It has been shown to possess excellent antibacterial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

4-(1-methyl-5-nitroimidazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-10-6-9-7(8(10)12(13)14)11-2-4-15-5-3-11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXVYCBCXSQSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330840
Record name 4-(1-Methyl-5-nitro-1H-imidazol-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86072-12-0
Record name NSC321269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-Methyl-5-nitro-1H-imidazol-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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